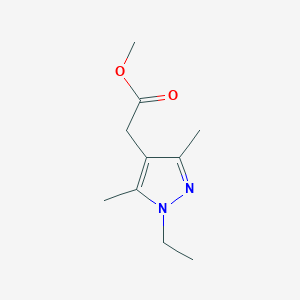
N-(4-Brom-5-fluor-2-methylphenyl)acetamid
Übersicht
Beschreibung
N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide (BFMPA) is a small organic molecule that has been extensively studied in recent years due to its various applications in scientific research. It is a derivative of acetamide, a carboxylic acid found in many organic compounds, and has a unique bromo-fluoro-methylphenyl group. BFMPA has been used in numerous laboratory experiments and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
N-(4-Brom-5-fluor-2-methylphenyl)acetamid: kann antimikrobielle Eigenschaften aufweisen, da Brom- und Fluoratome enthalten sind, die für ihre bioziden Wirkungen bekannt sind. Verbindungen mit ähnlichen Strukturen wurden als antimikrobiell wirksam beschrieben . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Antibiotika oder Desinfektionsmittel hin.
Organische Synthese
Die Verbindung könnte als Zwischenprodukt in der organischen Synthese dienen. Insbesondere das Bromatom macht sie zu einem guten Kandidaten für eine weitere Funktionalisierung durch verschiedene organische Reaktionen, wie z. B. die Suzuki-Kupplung, die zur Synthese von Biarylstrukturen verwendet wird .
OLED-Anwendungen
Aufgrund der strukturellen Ähnlichkeit mit anderen aromatischen Verbindungen, die in der OLED-Technologie verwendet werden, könnte This compound möglicherweise als Vorläufer für die Synthese von thermisch aktivierten verzögerten Fluoreszenz (TADF)-Farbstoffen verwendet werden . Diese Farbstoffe sind entscheidend für die Verbesserung der Effizienz und Lebensdauer von OLED-Geräten.
Entzündungshemmende und Antitumor-Anwendungen
Strukturanaloga der Verbindung wurden bei der Synthese von pharmazeutisch wirksamen Stoffen (APIs) für Antitumor- und Entzündungshemmer eingesetzt . Dies deutet darauf hin, dass This compound für ähnliche pharmakologische Aktivitäten untersucht werden könnte.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEWAUIVDCPPQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630226 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-80-5 | |
| Record name | N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













amine](/img/structure/B1289947.png)
